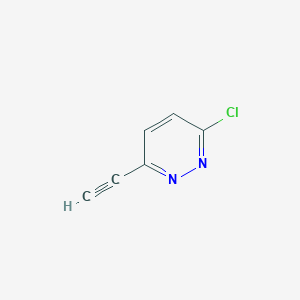

3-Chloro-6-ethynylpyridazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-6-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQKIWUBKOPOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 Ethynylpyridazine and Its Analogs

Direct Synthesis Approaches

Direct approaches to 3-chloro-6-ethynylpyridazine and related structures focus on creating the key carbon-carbon or carbon-heteroatom bonds on a pre-existing pyridazine (B1198779) ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridazine nucleus, enabling the direct introduction of various substituents. thieme-connect.com These reactions generally proceed under mild conditions, tolerate a wide array of functional groups, and often provide high yields of the desired products. thieme-connect.comnih.gov

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a primary strategy for introducing the ethynyl (B1212043) group onto the pyridazine ring. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be achieved by reacting 3,6-dichloropyridazine (B152260) with a suitable protected alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection. The use of trimethylsilylacetylene is common for introducing a terminal acetylene (B1199291) group. rsc.org

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the aryl halide (e.g., 3,6-dichloropyridazine). Simultaneously, the copper(I) acetylide is formed, which then transmutes with the palladium(II) complex. Reductive elimination from the resulting complex yields the final product and regenerates the active palladium(0) catalyst. wikipedia.orgrsc.org

Table 1: Key Features of Sonogashira Coupling for Pyridazine Functionalization

| Feature | Description |

|---|---|

| Reactants | Halogenated pyridazine (e.g., 3,6-dichloropyridazine), terminal alkyne |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., triethylamine (B128534), diisopropylamine) |

| Advantages | Mild reaction conditions, high functional group tolerance, direct C-C bond formation |

| Challenges | Potential for homocoupling of the alkyne (Glaser coupling) |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate. thieme-connect.comnih.gov While not directly used to synthesize the ethynyl group, it is extensively employed to introduce aryl or heteroaryl substituents at the 6-position of the 3-chloropyridazine (B74176) core, thus producing important analogs. acs.orgacs.org For instance, 3,6-dichloropyridazine can be selectively coupled with various arylboronic acids to yield 3-chloro-6-arylpyridazines. researchgate.netrsc.org This reaction demonstrates high efficiency even with chloropyridazines, which are typically less reactive than their bromo or iodo counterparts. thieme-connect.com

The reaction conditions for Suzuki coupling on pyridazine systems typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, a base like sodium carbonate or potassium phosphate, and a suitable solvent. thieme-connect.comacs.org The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and selectivity. researchgate.net

Table 2: Representative Suzuki Coupling Reactions on Chloropyridazines

| Starting Material | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 3-Chloro-6-phenylpyridazine | 75% | thieme-connect.com |

| 3-Chloro-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Not specified | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | Not specified | nih.gov |

Nucleophilic Substitution Reactions for Halogen Functionality

The chlorine atoms on 3,6-dichloropyridazine are susceptible to nucleophilic substitution, providing a route to introduce various functional groups. researchgate.net The reactivity of the two chlorine atoms can differ, sometimes allowing for selective substitution. For instance, the reaction of 3,6-dichloropyridazine with the alcoholate of Wang resin results in the nucleophilic substitution of one chlorine atom, immobilizing the pyridazine core on a solid support for further functionalization. acs.orgnih.gov Similarly, reactions with various nucleophiles like amines, thiols, and alkoxides can lead to the corresponding substituted pyridazines. researchgate.netrsc.org This approach is often the first step in a multi-step synthesis, where one chlorine is replaced, and the other is retained for subsequent cross-coupling reactions. researchgate.net

Advanced Annulation and Cyclocondensation Methods

While direct functionalization of a pre-formed pyridazine ring is common, the core heterocyclic structure can also be constructed through annulation or cyclocondensation reactions. researchgate.netresearchgate.net These methods typically involve the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.gov For instance, substituted pyridazines can be synthesized from dimethyl 3-oxopentane-1,5-dioates. researchgate.net Another approach involves the [4+2] cycloaddition of an alkynylboronic ester with a disubstituted 1,2,4,5-tetrazine (B1199680) to form a pyridazinylboronic ester, which can then be further functionalized. acs.org More recent developments include one-pot procedures for the synthesis of diaryl pyridines from aromatic terminal alkynes and benzamides, representing a formal [2+2+1+1] cyclocondensation. mdpi.com These methods offer pathways to highly substituted pyridazine and pyridine (B92270) derivatives that may be difficult to access through other means. ias.ac.innih.gov

Functional Group Interconversions on Pyridazine Cores

Once a functionalized pyridazine core is synthesized, further modifications can be achieved through functional group interconversions. wikipedia.org This involves transforming one functional group into another without altering the core heterocyclic structure. For example, a pyridazinone can be converted to a chloropyridazine using a chlorinating agent like phosphorus oxychloride. google.com An amino group can be introduced via nucleophilic substitution of a chlorine atom, and this amino group can then be further modified. researchgate.netbenthamdirect.com These interconversions are crucial for creating a diverse library of pyridazine derivatives from a common intermediate. researchgate.netkorea.ac.krbohrium.comd-nb.info

Ethynyl Group Introduction and Manipulation

The introduction of an ethynyl group onto the pyridazine scaffold is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the premier method. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

The Sonogashira reaction is highly efficient for the ethynylation of halopyridazines. clockss.org The choice of halogen on the pyridazine ring can influence reactivity, with iodopyridazines generally being the most reactive starting materials. clockss.org However, due to the commercial availability and lower cost of chloropyridazines, methods have been developed to effectively utilize these substrates. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, in conjunction with a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (Et₃N) in a suitable solvent like THF or DMF. clockss.orgscirp.org

Key research findings have demonstrated the versatility of the Sonogashira coupling for creating a diverse range of ethynylpyridazine derivatives. For instance, the reaction of 3,6-dichloropyridazine with various terminal alkynes allows for the selective mono-ethynylation, yielding the desired this compound analogs. The reaction conditions can be tuned to optimize yields and minimize side reactions, such as the homocoupling of the terminal alkyne. organic-chemistry.org

Interactive Table: Sonogashira Coupling Conditions for Pyridazine Analogs

| Starting Material | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 89 | scirp.org |

| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | - | scirp.org |

| Iodopyridazine derivatives | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | - | - | clockss.org |

Manipulation of the introduced ethynyl group is also a critical aspect of its utility. The terminal alkyne can participate in a variety of subsequent reactions, including cycloadditions (e.g., copper-catalyzed azide-alkyne cycloaddition to form triazoles), further cross-coupling reactions, and hydrohalogenation to form vinyl halides. smolecule.comacs.org

Chlorination Strategies for Pyridazine Scaffolds

The chlorination of the pyridazine ring is a fundamental step in the synthesis of the target compound. The most prevalent method for introducing a chlorine atom at the 3-position involves the treatment of a corresponding pyridazin-3(2H)-one precursor with a chlorinating agent. google.com

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. google.comjocpr.comacs.org The reaction is often performed at elevated temperatures, sometimes in the presence of a base like pyridine or a catalyst such as dimethylformamide (DMF), which can form a Vilsmeier reagent in situ. google.comjocpr.com For example, 6-substituted-pyridazin-3(2H)-ones can be efficiently converted to 3-chloro-6-substituted-pyridazines. google.com This method is robust and has been successfully applied to a wide range of pyridazinone substrates, including those with sensitive functional groups. mdpi.comnih.gov In some cases, phosphorus pentachloride (PCl₅) is also used. mdpi.com

Alternative strategies include direct chlorination of the pyridazine ring, although this can sometimes lead to issues with regioselectivity. However, methods for the selective chlorination of certain activated pyridazine derivatives have been reported. nih.gov For instance, polar chlorination using reagents like trichloroisocyanuric acid (TCCA) has shown high selectivity for the position adjacent to a nitrogen atom in some N-heterocycles. nih.gov

Interactive Table: Chlorination Methods for Pyridazine Scaffolds

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | POCl₃ / DMF | 85 °C, 4.5h | 3-Chloro-6-(2-hydroxyphenyl)pyridazine | 96 | google.com |

| 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione | POCl₃ / Pyridine | - | 5,8-dichloropyrido[2,3-d]pyridazine | - | jocpr.com |

| 8-Methyl- clockss.orgnih.govunipv.ittriazolo[4,3-b]pyridazin-7(6H)-one | POCl₃ / DMF | 100 °C, 6h | 8-Chloro-6-methyl- clockss.orgnih.govunipv.ittriazolo[4,3-b]pyridazine | - | acs.org |

| 6-Oxo-1,6-dihydropyridazine derivative | POCl₃ | Reflux | Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | - | nih.gov |

Emerging Synthetic Techniques

While traditional batch chemistry methods have proven effective, the field of organic synthesis is continually evolving. Emerging techniques such as flow chemistry and photocatalysis offer promising avenues for the synthesis of this compound and its analogs with improved efficiency, safety, and scalability.

Flow Chemistry Applications in Heterocycle Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in modern organic chemistry, offering significant advantages over traditional batch processing. mdpi.com These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles for hazardous reactions, and the potential for straightforward scalability. mdpi.com

Photocatalytic Approaches to Carbon-Carbon Bond Formation

Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. princeton.edu This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. unipv.itprinceton.edu

Photocatalysis has been successfully employed for a variety of carbon-carbon bond-forming reactions. researchgate.net For pyridazine derivatives, photoredox catalysis has been used for the selective aminoalkylation at the C4 position, demonstrating that the pyridazine ring is amenable to these modern synthetic methods. unipv.it This approach often involves the generation of a radical species from a suitable precursor, which then adds to the heterocycle.

While direct photocatalytic ethynylation of chloropyridazines is still an area for development, the principles of photoredox catalysis could be applied to generate pyridazinyl radicals that could then be coupled with an appropriate alkyne source. The merging of photocatalysis with transition metal catalysis, such as nickel catalysis, has proven to be a particularly powerful strategy for cross-coupling reactions and could offer a novel, low-energy pathway to compounds like this compound. princeton.edu

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 6 Ethynylpyridazine

Reactivity at the Ethynyl (B1212043) Moiety

The ethynyl group (-C≡CH) is a versatile functional group that can undergo a range of reactions, including nucleophilic additions, metal-catalyzed couplings, and cycloadditions.

The triple bond of the ethynyl group is susceptible to attack by nucleophiles. In the case of ethynylpyridines, the basic nitrogen atom in the pyridine (B92270) ring can enhance the electrophilicity of the ethynyl group, facilitating nucleophilic addition. nih.gov For instance, the reaction of 2-ethynylpyridine (B158538) with hydrochloric acid leads to the formation of a pyridinium (B92312) salt. This salt formation increases the electrophilicity of the ethynyl group, allowing for the subsequent nucleophilic attack of the chloride ion to yield 2-(2-chloroethenyl)pyridine. nih.gov This principle of enhancing the alkyne's electrophilicity through protonation of the ring nitrogen can be applied to 3-chloro-6-ethynylpyridazine as well.

It has been shown that alkynes can undergo nucleophilic addition to yield substituted alkenes. acs.org While the direct nucleophilic addition of a halide ion to an alkyne is not typically facile due to the low nucleophilicity, the presence of the pyridazine (B1198779) ring in this compound alters this reactivity. nih.govacs.org The formation of a pyridazinium salt upon treatment with acid makes the ethynyl group more susceptible to attack. nih.gov

| Reactant | Conditions | Product | Yield |

| 2-Ethynylpyridine | HCl | 2-(2-chloroethenyl)pyridine | High |

| 2-Ethynylpyridine | HBr | 2-(2-bromoethenyl)pyridine | High |

| 2-Ethynylpyridine | HI | 2-(2-iodoethenyl)pyridine | High |

| 2-Ethynylpyridine | Acetic Acid | No reaction | - |

| This table presents data on the hydrohalogenation of 2-ethynylpyridine, a reaction analogous to what could be expected for this compound. |

The ethynyl group of this compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds. eie.grrsc.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly relevant example. researchgate.net This reaction allows for the direct attachment of aryl or other organic fragments to the ethynyl group, providing a powerful tool for the synthesis of complex molecular architectures.

The general scheme for a Sonogashira coupling involves a palladium catalyst, often in conjunction with a copper co-catalyst, and a base. researchgate.net The reaction of this compound with various aryl halides under these conditions would lead to the formation of 3-chloro-6-(arylethynyl)pyridazines. The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. eie.gr

| Coupling Partner | Catalyst System | Product Class |

| Aryl Halide | Pd catalyst, Cu co-catalyst | 3-Chloro-6-(arylethynyl)pyridazine |

| Vinyl Halide | Pd catalyst, Cu co-catalyst | 3-Chloro-6-(vinylethynyl)pyridazine |

| This table illustrates the potential products from Sonogashira coupling reactions involving the ethynyl moiety of this compound. |

The ethynyl group can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. tcichemicals.com This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity. tcichemicals.com The copper-catalyzed version of this reaction (CuAAC) is particularly widely used and can be applied to this compound. rsc.org

Reacting this compound with an organic azide in the presence of a copper(I) catalyst would yield a 3-chloro-6-(1,2,3-triazol-4-yl)pyridazine derivative. This reaction provides a straightforward method for linking the pyridazine core to a wide variety of molecules that can be functionalized with an azide group. rsc.org

| Reactant | Catalyst | Product |

| Organic Azide | Copper(I) | 3-Chloro-6-(1,2,3-triazol-4-yl)pyridazine |

| This table shows the expected product of a copper-catalyzed azide-alkyne cycloaddition with this compound. |

Reactivity at the Chloro Substituent

The chlorine atom on the pyridazine ring is a key site for reactivity, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

The chloro substituent at the 3-position of the pyridazine ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. scispace.comnih.gov This reaction involves the coupling of an organoboron compound with an organic halide. In the case of this compound, the chlorine atom can be selectively coupled with an arylboronic acid to form a 3-aryl-6-ethynylpyridazine.

The selectivity of cross-coupling reactions can be a significant challenge when multiple reactive sites are present in a molecule. cam.ac.uk For a molecule like 3,6-dichloropyridazine (B152260), selective coupling at one chloro position over the other can be achieved by carefully controlling the reaction conditions. Similarly, for this compound, the relative reactivity of the chloro group and the ethynyl group in certain coupling reactions would need to be considered to achieve the desired outcome. The choice of catalyst, ligands, and solvent can play a crucial role in determining the selectivity of the reaction. nih.gov For instance, in some palladium-catalyzed couplings, nonpolar solvents favor reaction at a chloride site, while certain polar aprotic solvents can favor reaction at other functional groups. nih.gov

| Coupling Partner | Catalyst System | Product |

| Arylboronic Acid | Palladium catalyst | 3-Aryl-6-ethynylpyridazine |

| This table illustrates the potential product from a Suzuki-Miyaura coupling reaction involving the chloro substituent of this compound. |

The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction involves the displacement of the chloride ion by a nucleophile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to functionalize the pyridazine ring at the 3-position. smolecule.com

The mechanism of SNAr reactions can be either stepwise or concerted. nih.gov While many SNAr reactions are thought to proceed through a stepwise mechanism involving a Meisenheimer intermediate, recent studies suggest that concerted mechanisms may be more common, particularly for reactions on heterocyclic rings. nih.gov The reactivity in SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridazine ring. The presence of the electron-withdrawing ethynyl group at the 6-position would be expected to activate the ring towards nucleophilic attack at the 3-position.

| Nucleophile | Product |

| Amine (R-NH₂) | 3-Amino-6-ethynylpyridazine |

| Alkoxide (R-O⁻) | 3-Alkoxy-6-ethynylpyridazine |

| Thiolate (R-S⁻) | 3-Thio-6-ethynylpyridazine |

| This table shows potential products from nucleophilic aromatic substitution reactions on this compound. |

Reactivity of the Pyridazine Ring System

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This inherent electronic nature significantly influences its reactivity towards different classes of reagents.

Electrophilic aromatic substitution (EAS) reactions are characteristic of aromatic compounds. However, for pyridazine and its derivatives, these reactions are generally difficult to achieve. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic attack. Furthermore, electrophiles, which are often Lewis acidic, tend to coordinate with the lone pair electrons of the nitrogen atoms, leading to further deactivation and potential side reactions.

For this compound, the presence of the chloro and ethynyl groups, which are both electron-withdrawing, further diminishes the electron density of the pyridazine ring. Consequently, electrophilic aromatic substitution on the carbon atoms of the pyridazine ring is not a favored reaction pathway under standard conditions. Research on related pyridazine systems confirms that achieving EAS requires harsh conditions or specific activating groups, which are absent in this case. scispace.com Studies on other heterocyclic systems show that for electrophilic attack to occur, there must be a site on the ring that is sufficiently electron-rich. xmu.edu.cn In the case of this compound, the focus of reactivity shifts away from EAS towards other transformations like nucleophilic substitution or reactions involving the ethynyl group.

A more modern and versatile approach to functionalizing heteroaromatic compounds like this compound is through transition metal-catalyzed carbon-hydrogen (C-H) bond activation. This strategy avoids the need for pre-functionalized starting materials and allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds. noelresearchgroup.com

The C-H bonds on the pyridazine ring, while generally unreactive, can be activated by transition metal catalysts, such as those based on palladium, rhodium, or cobalt. scispace.comresearchgate.net These metals can insert into a C-H bond, typically ortho to a directing group, to form a metallacyclic intermediate that can then undergo further reaction. In this compound, the pyridazinyl nitrogen atoms can serve as directing groups to guide the catalyst to the adjacent C-H bonds.

Research in the broader field of C-H activation has demonstrated the functionalization of various heteroarenes. noelresearchgroup.com For instance, rhodium(III) catalysts have been successfully employed in the C-H activation and annulation reactions of various nitrogen-containing heterocycles. rsc.org A plausible reaction for this compound would involve the rhodium-catalyzed coupling with an alkyne, where the catalyst first activates a C-H bond on the pyridazine ring. Similarly, palladium-assisted C-H activation has been noted for pyridazine systems. scispace.com

| Catalyst System | Substrate Type | Functionalization Type | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | Enaminothiones / Alkynes | C-H Activation / Annulation | rsc.org |

| CpCo(III) | Quinoline N-oxide / Enyne | C-H Activation / Cyclization | researchgate.net |

| Palladium-based | Pyridazine derivatives | C-H Activation | scispace.com |

This table presents examples of catalyst systems used for C-H activation in related heterocyclic compounds, illustrating the potential for similar reactivity with this compound.

Mechanistic Elucidation Studies

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

In a hypothetical rhodium-catalyzed C-H activation of this compound, the initial C-H activation step to form the rhodacycle intermediate is often considered rate-determining. rsc.org Subsequent coordination of a coupling partner, such as an alkyne, followed by migratory insertion into the Rh-C bond, leads to a new intermediate. The final reductive elimination step regenerates the active catalyst and yields the functionalized product. Computational studies on similar systems have been used to compare the energy barriers of different possible reaction pathways, thus explaining the observed regioselectivity. xmu.edu.cn

| Mechanistic Step | Description | Key Factor | Reference |

| C-H Activation | The transition metal catalyst breaks a C-H bond on the pyridazine ring, forming a metallacyclic intermediate. | Energy barrier of C-H cleavage. | rsc.org |

| Migratory Insertion | The coupling partner (e.g., an alkyne) inserts into the metal-carbon bond of the intermediate. | Coordination of the coupling partner. | rsc.org |

| Reductive Elimination | The final step where the new C-C or C-X bond is formed, releasing the product and regenerating the catalyst. | Stability of the resulting product. |

This table outlines the key steps in a typical C-H activation catalytic cycle and the factors analyzed in transition state studies.

The identification and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. sit.edu.cn In the context of this compound chemistry, several types of intermediates can be envisaged.

In metal-catalyzed C-H functionalization, metallacyclic species are key intermediates. researchgate.net For example, in a cobalt-catalyzed reaction, a cobaltacyclic intermediate can be formed through cyclometalation. The formation of such key intermediates has been detected and confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS) in related systems. researchgate.net

In reactions involving the ethynyl group, particularly in acidic media, protonation of a pyridazine nitrogen can occur. This forms a pyridinium salt, which significantly enhances the electrophilicity of the ethynyl group. This activation facilitates the nucleophilic attack of a counter-ion, such as a halide, onto the alkyne. nih.gov The formation of such pyridinium salt intermediates is crucial for understanding hydrohalogenation reactions of ethynyl-substituted pyridines and pyridazines.

| Intermediate Type | Formation | Role in Reaction | Reference |

| Metallacycle | C-H activation by a transition metal (e.g., Rh, Co). | Central intermediate in catalytic C-H functionalization cycles. | researchgate.netrsc.org |

| Pyridazinium Salt | Protonation of a ring nitrogen by an acid. | Activates the ethynyl group towards nucleophilic attack. | nih.gov |

This table summarizes important intermediates in the reaction pathways of pyridazine derivatives.

Derivatization Strategies and Synthetic Transformations of 3 Chloro 6 Ethynylpyridazine Derivatives

Installation of Diverse Functional Groups

The two primary reactive sites on the 3-Chloro-6-ethynylpyridazine scaffold—the C-Cl bond and the C-C triple bond—provide orthogonal handles for a variety of functionalization reactions. This allows for the stepwise and selective introduction of different substituents, leading to a wide array of novel molecular architectures.

Amine and Amide Derivatization

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine nitrogen atoms facilitates this reaction, making the C3 position electrophilic. This reactivity allows for the direct introduction of amine and amide functionalities.

The reaction with primary or secondary amines typically proceeds by heating in a suitable solvent, leading to the displacement of the chloride and the formation of 3-amino-6-ethynylpyridazine derivatives. This transformation is a fundamental step in the synthesis of various biologically active molecules and functional materials. The lone pair of electrons on the attacking amine initiates the substitution, a process well-documented for halopyridines and related azaheterocycles. abertay.ac.uk The resulting secondary amine products can themselves act as nucleophiles, potentially leading to multiple substitutions if not controlled. chemguide.co.uk

Similarly, amide functionalities can be installed. For instance, coupling reactions with amides or the synthesis of more complex amide-containing structures via multi-step sequences are common strategies. One related synthetic route involves the coupling of aminophenyl groups to a chloropyridine scaffold, followed by derivatization of the amino group into an amide, showcasing the utility of this approach in building complex molecules.

Alkylation and Arylation Strategies

Both the chloro and ethynyl (B1212043) groups offer opportunities for creating new carbon-carbon bonds through alkylation and arylation reactions, most notably via palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful method for the functionalization of the ethynyl group. This reaction couples the terminal alkyne of this compound with a variety of aryl or vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org Catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, this reaction forms a new C(sp)-C(sp²) bond, effectively arylating or vinylating the pyridazine at the 6-position. nih.gov This strategy is fundamental for extending the π-conjugation of the molecule, a key step in the synthesis of materials for electronics and photonics.

The following table illustrates typical Sonogashira coupling reactions on a related pyridazine core, demonstrating the versatility of this method.

Table 1: Examples of Sonogashira Coupling for Arylation of Ethynylpyridazines This table is based on reactions performed on related ethynylpyridazine structures to illustrate the expected reactivity of this compound.

| Aryl Halide Partner | Catalyst System | Product Structure (Illustrative) | Reference |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Chloro-6-(phenylethynyl)pyridazine | organic-chemistry.orgnih.gov |

| 4-Iodotoluene | Pd(PPh₃)₄ / CuI / Amine Base | 3-Chloro-6-((4-methylphenyl)ethynyl)pyridazine | libretexts.orgwikipedia.org |

| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI / Piperidine | 3-Chloro-6-((4-nitrophenyl)ethynyl)pyridazine | nih.gov |

Design and Synthesis of π-Conjugated Systems Incorporating this compound

The electron-deficient nature of the pyridazine ring makes it an excellent component for creating "push-pull" systems and other π-conjugated materials with tailored electronic properties. This compound is a key precursor for such systems, with the ethynyl group serving as a rigid linker to connect to other aromatic or heteroaromatic units.

A prominent strategy involves the synthesis of a diethynylpyridazine intermediate, which can be achieved from 3,6-dichloropyridazine (B152260) via a double Sonogashira coupling with a protected acetylene (B1199291) source, followed by deprotection. This 3,6-diethynylpyridazine (B1419759) can then be used in subsequent coupling reactions to build symmetrical π-conjugated molecules. For example, it can be coupled with aryl azides to form 3,6-bis(1-aryl-1H-1,2,3-triazol-4-yl)pyridazines, creating highly electron-deficient and structurally defined building blocks. researchgate.net The conformation of these systems is heavily influenced by the linkages between the pyridazine and the adjacent rings, often favoring a specific anti-conformation. researchgate.net

Furthermore, the ethynyl group can undergo polymerization. For example, polymerization of related ethynylpyridines has been shown to produce conjugated polyelectrolytes with interesting electro-optical properties. bohrium.com This suggests that this compound could be a valuable monomer for the synthesis of novel functional polymers.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The terminal alkyne of this compound is an ideal functional group for participation in one of the most famous MCRs: the Huisgen 1,3-dipolar cycloaddition , often referred to as "click chemistry". nih.govsphinxsai.com

Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov In this reaction, the ethynyl group of this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to exclusively form the 1,4-triazole isomer. tcichemicals.com This reaction is exceptionally robust, proceeding under mild conditions and tolerating a wide variety of functional groups on the azide partner. This allows for the modular and rapid synthesis of a library of complex pyridazine derivatives. nih.gov

The synthesis of 3,6-bis(4-triazolyl)pyridazines from a diethynylpyridazine precursor exemplifies this powerful strategy, where two click reactions are performed on the same core. researchgate.net This approach highlights how MCRs can be used to efficiently construct sophisticated, symmetrical molecules with defined architectures. In contrast, the ruthenium-catalyzed version of this reaction (RuAAC) can lead to the 1,5-disubstituted triazole isomer, offering an alternative regiochemical outcome. acs.org

Table 2: Multicomponent Reaction (CuAAC) with this compound

| Azide Reactant | Catalyst | Product |

|---|---|---|

| Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-(3-chloro-6-pyridazinyl)-1H-1,2,3-triazole |

| Phenyl Azide | Cu(I) source | 4-(3-Chloro-6-pyridazinyl)-1-phenyl-1H-1,2,3-triazole |

| 1-Azido-4-methoxybenzene | Cu(I) source | 4-(3-Chloro-6-pyridazinyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole |

Computational Chemistry and Theoretical Studies on 3 Chloro 6 Ethynylpyridazine

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its fundamental properties. Computational models are employed to predict the electronic structure of 3-chloro-6-ethynylpyridazine, which in turn allows for the prediction of its chemical reactivity. The electron-withdrawing nature of the pyridazine (B1198779) ring, compounded by the chloro and ethynyl (B1212043) substituents, creates a unique electronic profile that is a key focus of theoretical analysis.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometry of molecules. While extensive DFT studies specifically focused on this compound are not widely published, the methodologies are well-established through research on analogous pyridazine derivatives. nih.govresearchgate.net Studies on related compounds, such as 3-chloro-6-methoxypyridazine, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to calculate optimized molecular geometry, vibrational frequencies, and other electronic parameters. nih.gov

These calculations can predict key structural features, including bond lengths, bond angles, and dihedral angles. For this compound, DFT would be instrumental in understanding how the chloro and ethynyl groups influence the planarity and geometry of the pyridazine ring. Furthermore, DFT is used to simulate infrared (IR) and Raman spectra, which can then be compared with experimental measurements to confirm structural assignments. nih.govnanobioletters.com The reactivity of the molecule can be explored through calculated parameters like molecular electrostatic potential (MEP), which identifies sites susceptible to electrophilic and nucleophilic attack. nih.govchemrxiv.org

Table 1: Examples of Properties Calculated Using DFT for Pyridazine Derivatives This table is illustrative of the types of data obtained from DFT calculations on related compounds, as detailed studies on this compound are limited.

| Calculated Property | Description | Relevance |

| Optimized Molecular Geometry | Predicts bond lengths (Å) and angles (°) in the lowest energy state. | Provides the foundational structure for all other calculations. |

| Vibrational Frequencies (cm⁻¹) | Corresponds to IR and Raman spectral peaks for functional group identification. | Aids in the structural confirmation of the synthesized molecule. nih.gov |

| Electronic Energy (Hartree) | Total energy of the molecule, used to determine stability. | Compares the stability of different isomers or conformers. |

| Dipole Moment (Debye) | Measures the polarity of the molecule. | Influences solubility, intermolecular forces, and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electron-rich and electron-poor regions. | Predicts sites for nucleophilic and electrophilic attack. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

For this compound, the energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The electron-withdrawing chloro and ethynyl groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridazine. FMO analysis, typically performed as part of a DFT calculation, can map the distribution of these orbitals across the molecule, revealing which atoms are most involved in electron donation and acceptance, thereby predicting the regioselectivity of reactions. nih.govd-nb.info

Reaction Mechanism Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can gain a detailed understanding of reaction mechanisms, identify key intermediates, and predict the feasibility of a proposed chemical transformation.

Understanding a reaction mechanism requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Computational methods can calculate the geometry and energy of these fleeting structures. researchgate.netchemrxiv.org For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, identifying the transition state is crucial for understanding the reaction's kinetics and selectivity.

For instance, a theoretical study on the palladium-catalyzed cross-coupling of the related 3-chloro-6-iodopyridazine (B154529) involved using DFT to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Such studies determine the activation energies for each step, allowing for the identification of the rate-determining step and providing insights into how catalysts and solvent conditions influence the reaction outcome. researchgate.net

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.govlammps.org An MD simulation calculates the trajectories of molecules by solving Newton's equations of motion, taking into account the forces between atoms. mdpi.com

In the context of this compound, MD simulations could be employed to study its conformational flexibility, its interaction with solvent molecules, or its binding to a biological target like an enzyme. nih.gov By simulating the system at different temperatures and pressures, one can observe how the molecule behaves in a more realistic environment compared to the static picture provided by geometry optimization. mdpi.com While specific MD studies on this compound are not prominent in the literature, this technique remains a vital tool for investigating the dynamic properties of chemical systems. nih.govmdpi.com

Spectroscopic Property Predictions

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. db-thueringen.de DFT calculations are frequently used to simulate spectra that can be directly compared with those obtained from laboratory instruments. nih.gov

For pyridazine derivatives, studies have shown excellent agreement between predicted and experimental spectra. nih.gov For this compound, computational methods can predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the assignment of peaks in experimental NMR spectra. nih.gov

Vibrational Spectra (IR and Raman): Calculation of vibrational frequencies helps in assigning the absorption bands in infrared and Raman spectra to specific molecular motions, such as C-Cl stretches, C≡C stretches, and ring vibrations. nih.gov

Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption bands observed in a UV-Visible spectrum. nih.gov This provides information about the molecule's chromophores and its HOMO-LUMO gap.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound This data is computationally predicted and sourced from public databases. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 139.00575 | 120.7 |

| [M+Na]⁺ | 160.98769 | 133.0 |

| [M-H]⁻ | 136.99119 | 120.0 |

| [M+NH₄]⁺ | 156.03229 | 138.3 |

| [M+K]⁺ | 176.96163 | 128.4 |

| [M]⁺ | 137.99792 | 116.3 |

As of the latest available scientific literature, there are no specific computational chemistry or theoretical studies focused solely on the compound This compound . Extensive searches of scientific databases have not yielded any published research detailing the structure-activity relationship (SAR) computational analysis for this particular molecule.

While computational methods such as Density Functional Theory (DFT) calculations are commonly employed to study the structural, electronic, and spectroscopic properties of related heterocyclic compounds like pyridazine derivatives, no such dedicated studies appear to have been published for this compound. nih.gov Public chemical databases contain basic predicted data for this compound but explicitly state a lack of literature information. uni.lu

Consequently, the generation of a detailed article with research findings and data tables on the computational analysis of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 6 Ethynylpyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 3-Chloro-6-ethynylpyridazine. jchps.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the terminal alkyne. The two aromatic protons on the pyridazine ring form an AX or AB system, appearing as a pair of doublets due to coupling with each other. jchps.commdpi.com Their specific chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the chlorine substituent. ipb.pt The ethynyl (B1212043) proton typically appears as a sharp singlet in a characteristic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. cdnsciencepub.com Four distinct signals are expected for the pyridazine ring carbons, with their chemical shifts influenced by the attached substituents (chloro and ethynyl groups) and the ring nitrogen atoms. nih.govmdpi.com The two sp-hybridized carbons of the ethynyl group will resonate at unique chemical shifts, which are characteristic of terminal alkynes. epfl.ch Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 7.8 - 8.0 | - | Doublet | ~9 Hz |

| H-5 | 7.6 - 7.8 | - | Doublet | ~9 Hz |

| Ethynyl-H | 3.5 - 3.7 | - | Singlet | N/A |

| C-3 | - | 152 - 155 | Singlet | N/A |

| C-4 | - | 128 - 130 | Singlet | N/A |

| C-5 | - | 125 - 127 | Singlet | N/A |

| C-6 | - | 145 - 148 | Singlet | N/A |

| Ethynyl C-α | - | 80 - 83 | Singlet | N/A |

| Ethynyl C-β | - | 78 - 81 | Singlet | N/A |

Note: Predicted values are based on data from similarly substituted pyridazine derivatives. cdnsciencepub.comnih.gov The solvent used can influence the exact chemical shifts.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₃ClN₂).

In addition to molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. ekb.eg Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would be expected to undergo characteristic fragmentation. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for related pyridazine structures include the loss of the chlorine atom, elimination of molecular nitrogen (N₂), and cleavage of the ethynyl group. ekb.eg

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

| 138/140 | Molecular Ion | [C₆H₃ClN₂]⁺ |

| 112/114 | Loss of N₂ | [C₆H₃Cl]⁺ |

| 103 | Loss of Cl | [C₆H₃N₂]⁺ |

| 76 | Loss of Cl and HCN | [C₅H₂N]⁺ |

Note: Fragmentation is predictive and based on typical behavior of related heterocyclic and chlorinated compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. liberty.edu The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its bonds. nih.gov

The most characteristic absorption bands for this compound include:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption in the range of 2100-2200 cm⁻¹, corresponding to the carbon-carbon triple bond stretch.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring vibrations. core.ac.uk

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

The presence of these specific bands provides strong evidence for the compound's structure. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2200 | Weak to Medium |

| Pyridazine Ring | C=N Stretch | 1550 - 1600 | Medium to Strong |

| Pyridazine Ring | C=C Stretch | 1400 - 1500 | Medium to Strong |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 | Strong |

Source: Data compiled from general IR spectroscopy principles and spectra of related pyridazine compounds. nih.govresearchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For derivatives of 3-chloropyridazine (B74176), crystallographic studies have confirmed the planarity of the pyridazine ring. researchgate.netnih.gov For instance, in the related compound 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, the pyridazine ring is essentially planar. nih.gov It is expected that the this compound molecule would also exhibit a planar pyridazine core.

X-ray analysis also elucidates intermolecular interactions that govern the crystal packing. In the crystal lattice of related molecules, interactions such as N—H···N hydrogen bonds and π–π stacking between pyridazine rings are observed, which organize the molecules into specific supramolecular architectures. nih.govnih.gov While this compound lacks a traditional hydrogen bond donor, weak C-H···N interactions and π–π stacking between the electron-deficient pyridazine rings are plausible and would be revealed by a full crystallographic study.

Table 4: Representative Crystallographic Data for a Related 3-Chloropyridazine Derivative

| Parameter | Value |

| Compound | 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine nih.gov |

| Chemical Formula | C₇H₉ClN₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.6635 (19) |

| b (Å) | 7.8202 (6) |

| c (Å) | 11.3266 (8) |

| β (°) | 94.140 (3) |

| V (ų) | 1825.5 (3) |

Note: This data is for a structurally similar compound and illustrates the type of information obtained from X-ray crystallography.

Surface and Morphological Characterization Methods

The ethynyl group in this compound makes it a valuable building block for the synthesis of polymers and functional materials. acs.org The characterization of the surface and morphology of these resulting materials is crucial for understanding their properties and potential applications.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to investigate the surface topography of thin films or bulk materials derived from this compound. nih.gov These methods can reveal features like surface roughness, grain size, and the presence of ordered structures. For instance, studies on polymer layers generated from similar monomers have used SEM and AFM to identify the formation of specific surface structures, such as interlinked networks, which are dependent on the polymerization conditions. mdpi.com

Furthermore, X-ray Diffraction (XRD) can be used to analyze the bulk structure of these materials, distinguishing between amorphous and crystalline domains. nih.gov The presence and size of crystalline regions can significantly impact the material's mechanical and electronic properties. mdpi.com

Applications in Medicinal Chemistry Research

The presence of both a halogen and a terminal alkyne on the pyridazine ring makes this compound a highly reactive and versatile scaffold for chemical modifications. These functional groups allow for a variety of coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex heterocyclic systems with potential biological activity.

As a Key Building Block for Pharmaceutical Compounds

In the realm of pharmaceutical development, this compound serves as a crucial starting material or intermediate in the synthesis of a range of bioactive molecules. The chlorine atom can be readily displaced by various nucleophiles, while the ethynyl group is amenable to reactions such as Sonogashira coupling, click chemistry, and other addition reactions. This dual reactivity allows for the systematic modification of the pyridazine core to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new drug candidates. While specific, publicly available examples detailing the direct use of this compound in the synthesis of marketed drugs are limited, the analogous reactivity of similar chloropyridazine derivatives is well-documented in patent literature for the preparation of compounds with various therapeutic applications.

Design and Synthesis of Bioactive Heterocycles

The pyridazine nucleus is a common feature in many biologically active compounds. The functional handles on this compound provide a platform for the synthesis of a variety of substituted pyridazines and fused heterocyclic systems.

The pyridazine scaffold is present in a number of compounds investigated for their anticancer properties. While direct studies on this compound as an anticancer agent are not extensively reported, its potential as a precursor for such agents is significant. For instance, various substituted pyridazines have demonstrated antiproliferative activities. The ethynyl group on this compound can be utilized to introduce aryl or heteroaryl moieties via cross-coupling reactions, a common strategy in the design of kinase inhibitors and other anticancer drugs.

Table 1: Examples of Bioactive Pyridazine Derivatives in Anticancer Research

| Compound Class | Target/Mechanism of Action | Research Findings |

|---|---|---|

| Substituted aminopyridazines | General cytotoxicity | Showed antiproliferative activities against various cancer cell lines. |

Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. Heterocyclic compounds, including those with a pyridazine core, have been explored as potential antileishmanial agents. The synthesis of novel compounds for this purpose often involves the modification of a core scaffold to enhance efficacy and reduce toxicity. Although specific research on the antileishmanial activity of derivatives of this compound is not prominent in the literature, the general approach of using functionalized heterocycles makes it a candidate for such synthetic efforts. Research on other chlorinated heterocyclic compounds has shown promise in developing antileishmanial candidates. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. The development of small molecule inhibitors of VEGFR-2 often involves the synthesis of heterocyclic compounds that can bind to the ATP-binding site of the kinase. Pyridine (B92270) and pyridazine-based structures have been investigated as scaffolds for VEGFR-2 inhibitors. The ethynyl group of this compound is particularly useful for synthesizing compounds that can form key interactions within the receptor's active site. Recent patent literature highlights the development of various heterocyclic compounds as VEGFR-2 inhibitors, underscoring the importance of versatile building blocks in this area of research. nih.gov

Table 2: Research on Heterocyclic VEGFR-2 Inhibitors

| Heterocyclic Core | Key Synthetic Strategy | Outcome |

|---|---|---|

| Pyridine derivatives | Multi-step synthesis involving functional group manipulation | Identification of potent inhibitors with nanomolar IC50 values. nih.gov |

Development of Metal-Based Therapeutic Agents

Metal complexes are increasingly being investigated as therapeutic agents, particularly in cancer chemotherapy. The design of these metal-based drugs often involves the use of organic ligands that can coordinate to a metal center and modulate its biological activity. The nitrogen atoms in the pyridazine ring of this compound, along with the potential for the ethynyl group to participate in coordination, make it an interesting candidate for the synthesis of novel ligands for metal-based drugs. The development of such complexes could lead to new therapeutic agents with unique mechanisms of action. nih.govnih.gov

Applications in Agrochemical Research

There is no specific information available in the reviewed sources detailing the use of this compound as a direct precursor for commercial or late-stage experimental pesticides and herbicides, nor are there specific design strategies for pyridazine-containing agrochemicals that name this particular compound as a key building block. Research on pyridazine derivatives in agrochemicals often focuses on other functional groups, such as hydrazinyl or amide moieties, rather than the ethynyl group.

Precursor for Novel Pesticides and Herbicides

No specific pesticides or herbicides derived directly from this compound are documented in the available literature.

Design of Pyridazine-Containing Agrochemicals

While the pyridazine ring is a known scaffold in agrochemical design, specific research outlining the strategic use of the ethynyl group at the 6-position of a 3-chloropyridazine core for creating new agrochemicals is not presently available.

Applications in Materials Science

The application of this compound in materials science is not extensively covered in the available research. The presence of the ethynyl group suggests potential for its use in creating extended π-conjugated systems via reactions like the Sonogashira coupling, which is a common strategy for building optoelectronic materials. However, specific examples starting from this compound are not reported.

Synthesis of Optoelectronic Materials and Chromophores

No specific optoelectronic materials or chromophores synthesized from this compound are described in the reviewed literature. Research on related structures, such as ethynyl-pyrazines or ethynyl-pyridines, demonstrates the general utility of such building blocks, but direct analogues from this specific pyridazine are not documented.

Development of Sensors and Functional Materials

There is no available information on the development of chemical sensors or other functional materials where this compound serves as the primary component.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-6-ethynylpyridazine derivatives, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic substitution : React 3,6-dichloropyridazine (CAS 141-30-0) with ethynyl Grignard reagents under inert atmospheres (e.g., argon) at 0–25°C. Monitor progress via TLC or HPLC .

- Cross-coupling : Use Suzuki-Miyaura reactions with boronate esters (e.g., 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, MDL MFCD07367525) and palladium catalysts (Pd(PPh₃)₄). Optimize solvent (THF/DMF) and base (K₂CO₃) ratios to improve yields .

- Characterization : Confirm purity via / NMR (δ 8.2–8.5 ppm for pyridazine protons) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺: 169.03) .

Q. How is X-ray crystallography applied to resolve the molecular structure of pyridazine derivatives?

- Procedure :

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize disorder .

- Refine structures with SHELXL (e.g., R-factor < 0.05) and validate using PLATON for twinning or voids .

- Example : 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine showed planar geometry (mean deviation: 0.005 Å) and π-π stacking (3.6 Å interplanar distance) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identify ethynyl C≡C stretches (2100–2260 cm⁻¹) and pyridazine ring vibrations (1550–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (theoretical m/z: 169.03) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 133) .

- NMR : NMR in DMSO-d₆ shows deshielded ethynyl protons (δ 3.1–3.3 ppm) and pyridazine aromatic protons (δ 8.3–8.7 ppm) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

- Approach :

- Discrepancy Example : If NMR suggests a planar structure but X-ray shows puckering, re-examine solvent effects (e.g., DMSO may stabilize planar conformers) .

- Statistical Validation : Apply Rietveld refinement for powder XRD to confirm crystallinity or use DFT calculations (B3LYP/6-31G*) to model solution-phase conformers .

- Case Study : For 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, torsional angles from XRD (173.5°) matched DFT-optimized geometries (175.2°) .

Q. What strategies optimize Suzuki-Miyaura cross-coupling for boronate-containing pyridazines?

- Optimization Steps :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C. Pd(PPh₃)₄ typically achieves >85% yield .

- Base Selection : Test K₂CO₃, Cs₂CO₃, and NaHCO₃; K₂CO₃ minimizes side reactions (e.g., protodeboronation) .

- Workflow : Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography (hexane/EtOAc gradient).

Q. How do steric and electronic effects influence the biological activity of pyridazine derivatives?

- Analysis Framework :

- QSAR Modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values in enzyme assays (e.g., p38 MAP kinase inhibition; see SB-202190 analogs) .

- Case Study : Ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate showed enhanced antibacterial activity (MIC = 8 µg/mL) due to electron-withdrawing Cl and lipophilic benzyl groups .

Data Contradiction & Validation

Q. How to address inconsistencies in reaction yields across synthetic batches?

- Troubleshooting :

- Purity Checks : Verify starting materials via melting point (e.g., 3,6-dichloropyridazine melts at 45–47°C) and Karl Fischer titration for solvent dryness .

- Kinetic Analysis : Use in situ FTIR to monitor intermediates and identify rate-limiting steps (e.g., ethynylation vs. ring closure) .

Q. What statistical methods validate reproducibility in biological assays?

- Protocol :

- Replicates : Perform triplicate experiments with independent batches.

- Error Analysis : Calculate %RSD for IC₅₀ values; acceptable thresholds: <15% intra-assay, <20% inter-assay .

- Controls : Include reference inhibitors (e.g., LY2784544 for JAK2 assays; CAS 1229236-86-5) to normalize data .

Tables

Table 1 : Key Spectroscopic Data for this compound Derivatives

| Technique | Observed Data | Reference |

|---|---|---|

| NMR (DMSO) | δ 8.45 (s, 1H, pyridazine), δ 3.2 (s, 1H, C≡CH) | |

| HRMS (ESI+) | m/z 169.03 [M+H]⁺ (calc. 169.03) | |

| IR (KBr) | 2120 cm⁻¹ (C≡C), 1580 cm⁻¹ (C=N) |

Table 2 : Crystallographic Refinement Parameters for Selected Derivatives

| Compound | Space Group | R-factor | Resolution (Å) | Reference |

|---|---|---|---|---|

| 6-Chloro-3-(3-methylphenyl)-triazolo[...] | P 1 | 0.050 | 0.80 | |

| 3-Chloro-6-[(E)-hydrazinyl]pyridazine | P2₁/c | 0.049 | 0.85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.